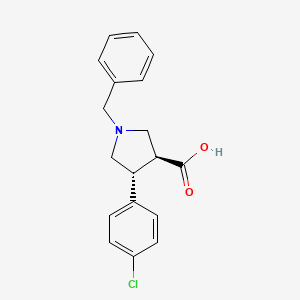

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

説明

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Benzyl and 4-Chlorophenyl Groups: The benzyl and 4-chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,4R) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions:

*Oxidation of the pyrrolidine ring is sterically hindered due to substituents at C3 and C4 positions.

Reduction Reactions

Reduction targets the carboxylic acid group and aromatic systems:

Substitution Reactions

The chlorophenyl group participates in electrophilic substitution:

*Steric hindrance from the pyrrolidine ring limits reactivity at the C4 chlorophenyl position.

Cyclization and Ring-Opening

The pyrrolidine scaffold undergoes ring modifications:

Stability and Reactivity Trends

- pH Sensitivity : Stable in neutral media but decarboxylates under strong acidic (pH < 2) or basic (pH > 12) conditions .

- Thermal Decomposition : Onset at 220°C via loss of CO₂ and benzyl chloride.

- Stereochemical Integrity : Retains (3S,4R) configuration in reactions below 100°C .

Comparative Reactivity with Analogs

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C18H18ClNO2

- Molecular Weight : 315.8 g/mol

- CAS Number : 1417789-28-6

The compound contains a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, which are crucial for its biological interactions. The stereochemistry at the 3 and 4 positions contributes to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its chiral nature allows chemists to create enantiomerically pure compounds essential for various applications in pharmaceuticals and agrochemicals.

Biology

The compound is under investigation for its potential biological activities. It can act as a lead compound in developing new pharmaceuticals targeting specific receptors or enzymes. For example, studies have indicated its potential activity against certain cancer cell lines, suggesting that it may induce apoptosis in malignant cells due to its ability to bind effectively to cancer-related targets.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Research has suggested that these derivatives may exhibit activity against neurodegenerative diseases such as Alzheimer's disease through mechanisms like cholinesterase inhibition. This indicates that the compound may enhance cholinergic signaling, providing a pathway for managing cognitive decline associated with such conditions.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The structure of this compound allows for enhanced binding to cancer-related targets.

- Neuroprotective Effects : Research indicated that certain derivatives showed inhibition of acetylcholinesterase and butyrylcholinesterase enzymes linked to Alzheimer's disease. This suggests that this compound may help manage neurodegenerative conditions by enhancing cholinergic signaling.

作用機序

The mechanism of action of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

類似化合物との比較

Similar Compounds

- (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

- (3S,4R)-1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

- (3S,4R)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group. This substituent can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

生物活性

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and specific substituents, contribute to its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18ClNO2

- Molecular Weight : 315.8 g/mol

- CAS Number : 1417789-28-6

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound's structure enables it to fit into active sites of these targets, modulating their activity. Notably, it has shown potential as a lead compound in drug development for conditions like cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance:

- Cytotoxicity Studies : Research demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The compound's structure allows for enhanced binding to cancer-related targets, potentially leading to apoptosis in malignant cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties:

- Cholinesterase Inhibition : Certain derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests that this compound may help in managing neurodegenerative conditions by enhancing cholinergic signaling .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 4-fluorophenyl | Moderate anticancer activity |

| (3S,4R)-1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | 4-bromophenyl | Reduced neuroprotective effects |

| (3S,4R)-1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | 2-chlorophenyl | Lower cytotoxicity compared to the target compound |

The presence of the 4-chlorophenyl group in the target compound enhances its reactivity and biological activity compared to its analogs.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various pyrrolidine derivatives against hypopharyngeal tumor cells (FaDu), it was found that compounds with similar structural features exhibited cytotoxicity significantly higher than standard treatments like bleomycin. The mechanism involved apoptosis induction through receptor-mediated pathways .

Case Study 2: Alzheimer’s Disease Models

Research involving animal models of Alzheimer's disease indicated that derivatives of this compound effectively inhibited AChE activity. This inhibition correlated with improved cognitive function in treated subjects compared to controls .

特性

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFWUMLKQDFKI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142204 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417789-28-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。